molecular formula C10H12BrClO2 B1529113 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene CAS No. 1598037-01-4

4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene

Cat. No. B1529113
CAS RN: 1598037-01-4
M. Wt: 279.56 g/mol
InChI Key: UAZOSTQOJPUAOM-UHFFFAOYSA-N
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Description

“4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene” is a chemical compound . It contains a total of 33 bonds, including 17 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 3 aliphatic ethers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromoethyl methyl ether has been used as a starting reagent in the synthesis of 1-bromo-4-(2-methoxyethoxy)benzene and 1-bromo-4-[(2-methoxyethoxy)methyl]benzene .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene” is characterized by a benzene ring with bromine, chlorine, and a (2-methoxyethoxy)methyl group attached to it .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 393.0±32.0℃ . The density is reported to be 1.371 .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .

Mode of Action

The compound interacts with its targets through two primary mechanisms: free radical bromination and nucleophilic substitution . In free radical bromination, a bromine atom is added to the benzylic position, forming a new carbon-bromine bond . In nucleophilic substitution, a molecule or ion called a nucleophile replaces a group or atom in the compound, often resulting in a significant change in the compound’s properties .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This pathway is known for its mild and functional group tolerant reaction conditions, making it a popular choice for various synthetic procedures .

Pharmacokinetics

The compound’s molecular weight of 26553 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of the compound’s action is the formation of a new compound with altered properties. For example, in free radical bromination, the addition of a bromine atom can significantly change the compound’s reactivity . Similarly, in nucleophilic substitution, the replacement of a group or atom can lead to a compound with different physical and chemical properties .

Action Environment

The action of 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene can be influenced by various environmental factors. For instance, the rate of free radical bromination can be affected by the presence of light or heat . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other chemicals .

properties

IUPAC Name

4-bromo-2-chloro-1-(2-methoxyethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO2/c1-13-4-5-14-7-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZOSTQOJPUAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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